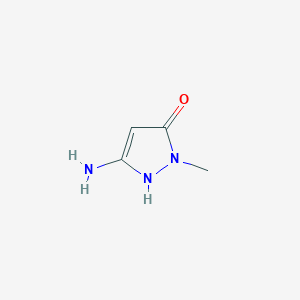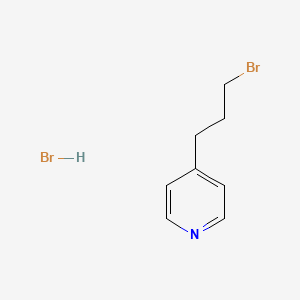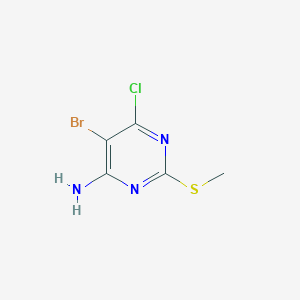
5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine
Overview
Description
5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine: is a heterocyclic compound with the molecular formula C5H5BrClN3S . It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of bromine, chlorine, and a methylthio group attached to the pyrimidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of Bromine and Chlorine: The bromine and chlorine atoms are introduced through halogenation reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while chlorination can be performed using chlorine gas or thionyl chloride.
Addition of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction using methylthiol or a methylthio-containing reagent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions can also occur, converting the compound to its corresponding amine or thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines or thiols.
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd/C), bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF).
Major Products:
- Substituted pyrimidines with various functional groups.
- Oxidized or reduced derivatives of the original compound.
- Coupled products with extended carbon chains or aromatic systems.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of metal complexes for catalysis and material science applications.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents against various bacterial and fungal strains.
Anticancer Research: Investigated for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Industry:
Agricultural Chemicals: Used in the development of pesticides and herbicides.
Material Science: Employed in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine depends on its specific application:
Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with their DNA synthesis or protein function.
Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways, such as the inhibition of tyrosine kinases or other enzymes involved in cell proliferation.
Comparison with Similar Compounds
5-Bromo-2-chloropyrimidine: Lacks the methylthio group, making it less versatile in certain chemical reactions.
6-Chloro-2-(methylthio)pyrimidin-4-amine:
2,4-Diamino-6-chloropyrimidine: Contains amino groups instead of the methylthio group, leading to different chemical properties and uses.
Uniqueness:
- The presence of both bromine and chlorine atoms, along with the methylthio group, makes 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine unique in its reactivity and potential applications. This combination of substituents allows for a wide range of chemical modifications and biological activities, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-bromo-6-chloro-2-methylsulfanylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrClN3S/c1-11-5-9-3(7)2(6)4(8)10-5/h1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEBWZSZLZXUBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10494739 | |
| Record name | 5-Bromo-6-chloro-2-(methylsulfanyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10494739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63931-22-6 | |
| Record name | 5-Bromo-6-chloro-2-(methylsulfanyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10494739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
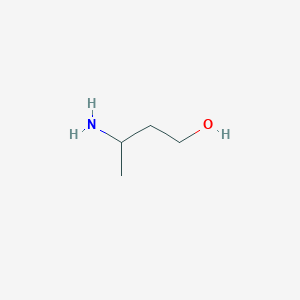
![3-Bromopyrazolo[1,5-a]pyrimidine](/img/structure/B1281175.png)
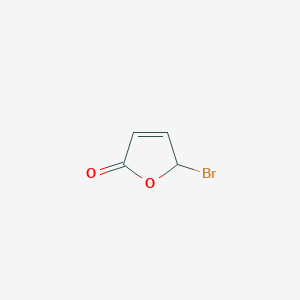
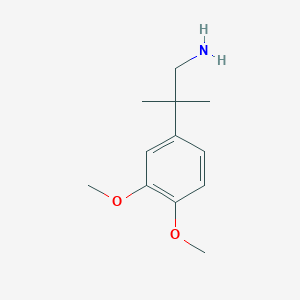
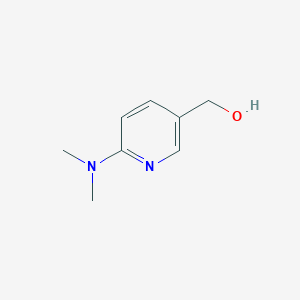
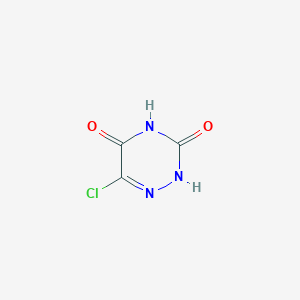

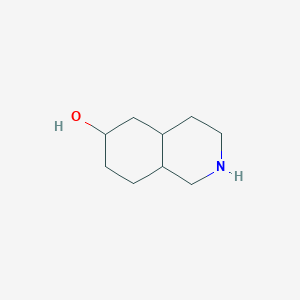
![1-(1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B1281192.png)
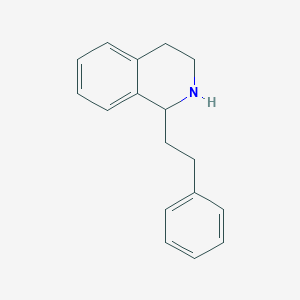

![2-(Bromomethyl)benzo[d]oxazole](/img/structure/B1281201.png)
